

Linalyl propionate CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linalyl propionate*

Cat. No.: B093896

[Get Quote](#)

Linalyl Propionate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **linalyl propionate**, a monoterpenoid ester valued for its characteristic fragrance and flavor. This document covers its core chemical properties, synthesis, potential biological activities, and safety data, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

Linalyl propionate, also known as 3,7-dimethylocta-1,6-dien-3-yl propanoate, is a naturally occurring ester found in various essential oils, including those of sweet orange, lemon, bergamot, lavender, and sage.^[1] It is characterized as a colorless to pale yellow liquid with a sweet, floral, and fruity aroma reminiscent of bergamot and black currant.^{[2][3]}

Quantitative Data Summary

The key chemical and physical properties of **linalyl propionate** are summarized in the table below for quick reference and comparison.

Property	Value	Source(s)
CAS Number	144-39-8	[1] [2] [4]
Molecular Formula	C ₁₃ H ₂₂ O ₂	[1] [2] [4]
Molecular Weight	210.31 g/mol	[2] [4]
Appearance	Colorless to almost colorless clear liquid	[1] [2]
Boiling Point	115 °C at 10 mmHg 223 °C (433.4 °F)	[1] [2] [1]
Melting Point	-20 °C (-4 °F)	[1]
Density	0.893 - 0.902 g/mL at 25 °C	[1] [5]
Refractive Index	1.449 - 1.454 at 20 °C	[1] [5]
Flash Point	97 °C (206.6 °F) - closed cup 101 °C (213.8 °F)	[6] [1]
Solubility	Very slightly soluble in water; soluble in alcohol and oils; slightly soluble in propylene glycol; insoluble in glycerin.	[2]
LogP	4.9	[1] [2]
FEMA Number	2645	[1] [5]

Synthesis and Experimental Protocols

Linalyl propionate is primarily synthesized through the esterification of linalool. This reaction can be carried out using several methods, typically involving either an acid or an anhydride of propionic acid.

General Synthesis Pathway

The most common synthetic route is the reaction of linalool with propionic anhydride, often in the presence of a catalyst to improve reaction efficiency.[\[7\]](#) Alternatively, propionic acid can be

used with a strong acid catalyst like sulfuric acid.[1]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **linalyl propionate**.

Experimental Protocol: Esterification with Propionic Anhydride

While a standardized, universally adopted protocol is not available, the following methodology is derived from patent literature describing a high-yield synthesis.[7]

Materials:

- Linalool (0.3 mol)

- Propionic anhydride (0.45 mol)
- 4-dimethylaminopyridine (catalyst, e.g., 0.13-0.25 g)
- Three-necked flask (250 ml)
- Stirrer
- Heating mantle
- Vacuum rectification apparatus

Procedure:

- Charging the Reactor: In a 250 ml three-necked flask, add 46.2 g (0.3 mol) of linalool and 58.5 g (0.45 mol) of propionic anhydride.
- Catalyst Addition: Add 0.13-0.25 g of 4-dimethylaminopyridine to the mixture.[\[7\]](#)
- Reaction: The specifics of temperature and time are controlled to drive the reaction to completion. The patent suggests this method leads to high conversion efficiency (over 98%).[\[7\]](#)
- Purification: After the reaction, the mixture contains **linalyl propionate** and the byproduct, propionic acid. The propionic acid is removed via continuous vacuum rectification.[\[7\]](#)
- Product Isolation: The final product, **linalyl propionate**, is obtained after rectification with a purity of over 98%.[\[7\]](#)

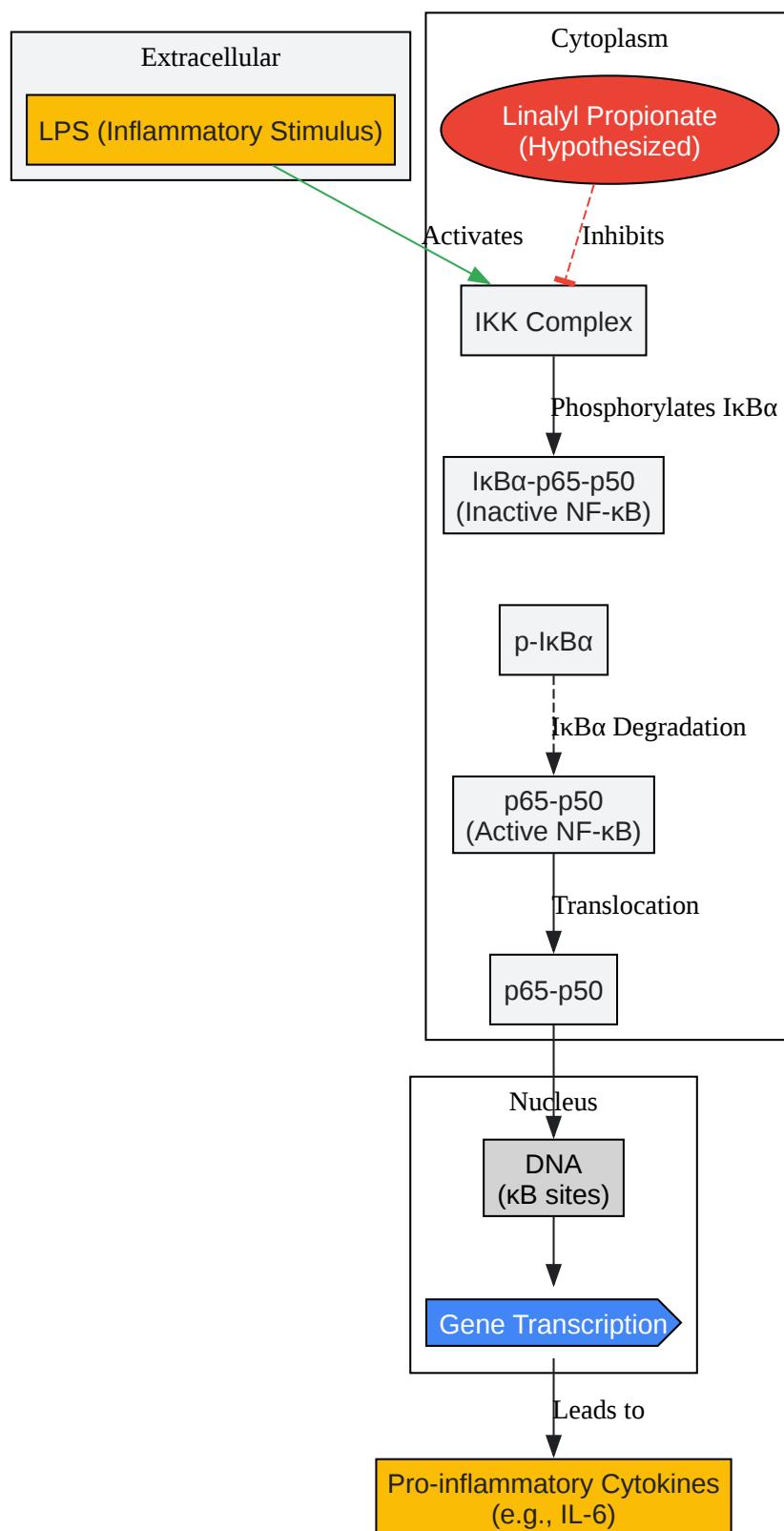
Analytical Characterization

The purity and structure of the synthesized **linalyl propionate** should be confirmed using standard analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product and identify any byproducts. The mass spectrum of **linalyl propionate** shows characteristic fragmentation patterns.[\[4\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR are used to confirm the molecular structure of the ester.[4][5]

Biological Activity and Signaling Pathways


While **linalyl propionate** itself is not extensively studied for its biological activities beyond its use as a fragrance and flavoring agent, its parent compound, linalool, and the structurally similar ester, linalyl acetate, have demonstrated notable effects. These findings suggest potential areas of investigation for **linalyl propionate**.

Antimicrobial Properties

Linalool has been shown to possess antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative species.[3][8] Studies indicate that linalool can disrupt the bacterial cell membrane, leading to leakage of cytoplasmic contents and inhibition of cellular respiration.[9][10] **Linalyl propionate** has also been noted for its potential antimicrobial properties, which may be of interest for various applications.[11]

Anti-inflammatory Activity and NF-κB Signaling

Research on linalool and linalyl acetate has shown that these compounds can exert anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[5] In studies using lipopolysaccharide (LPS) to induce an inflammatory response in liver cells, linalool and linalyl acetate were found to down-regulate the phosphorylation of p65 and I κ B α . This action inhibits the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines like IL-6.[5] Given the structural similarity, it is plausible that **linalyl propionate** could exhibit similar activity.

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the NF- κ B signaling pathway by **linalyl propionate**.

Safety and Toxicology

Linalyl propionate is generally regarded as safe for its intended use in flavors and fragrances. [7] However, as with many chemical compounds, appropriate safety precautions should be taken during handling.

Hazard Identification and Precautionary Statements

The following table summarizes the hazard classifications and safety recommendations for **linalyl propionate**.

Category	Information	Source(s)
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[12]
GHS Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[11][12]
Acute Toxicity	Oral LD ₅₀ (rat): > 5 g/kgDermal LD ₅₀ (rabbit): > 5 g/kg	

Conclusion

Linalyl propionate is a well-characterized monoterpenoid ester with significant applications in the fragrance and flavor industries. Its synthesis via esterification of linalool is a straightforward

process that can achieve high yields. While data on its specific biological activities are limited, the known anti-inflammatory and antimicrobial properties of its parent compound, linalool, suggest that **linalyl propionate** may hold similar potential, warranting further investigation into its effects on signaling pathways such as NF-κB. Standard laboratory safety protocols are sufficient for handling this compound, which exhibits low acute toxicity. This guide provides a foundational resource for professionals engaged in research and development involving **linalyl propionate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ScenTree - Linalyl propionate (CAS N° 144-39-8) [scentree.co]
- 2. NP-MRD: Showing NP-Card for Linalyl propionate (NP0045913) [np-mrd.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Linalyl propionate | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. CN103159623A - Linalyl propionate preparation method - Google Patents [patents.google.com]
- 8. linalyl propionate, 144-39-8 [thegoodsentscompany.com]
- 9. mdpi.com [mdpi.com]
- 10. spectrabase.com [spectrabase.com]
- 11. US2794826A - Process of manufacturing linalyl - Google Patents [patents.google.com]
- 12. Showing Compound Linalyl propionate (FDB002289) - FooDB [foodb.ca]
- To cite this document: BenchChem. [Linalyl propionate CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093896#linalyl-propionate-cas-number-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com